Cas no 509-93-3 (Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-)
![Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)- structure](https://nl.kuujia.com/scimg/cas/509-93-3x500.png)
509-93-3 structure
Productnaam:Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-
Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-
- Ambrosin
- (3aS,6S,6aR,9aR)-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
- 6b-Hydroxy-4-oxo-10aH-ambrosa-2,11(13)-dien-12-oic Acid g-Lactone
- azuleno[4,5-b]furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR)-
- 10alphaH-Ambrosa-2,11(13)-dien-12-oic acid, 6beta-hydroxy-4-oxo-, gamma-lactone
- Q27105752
- ACon0_000311
- 6beta-Hydroxy-4-oxo-10alphaH-ambrosa-2,11(13)-dien-12-oic acid gamma-lactone
- (+/-)-Ambrosin
- 3,3a,4,5,6,6a,9a,9b-Octahydro-6,9a-dimethyl-3-methyleneazuleno(4,5b)furan-2,9-dione
- NSC 85235
- C09292
- MEGxp0_001652
- Ambrosin, (+/-)-
- CCRIS 4137
- 64813-79-2
- NS00094762
- Ambrosin (+/-)-form [MI]
- DTXSID60877831
- ACon1_002230
- Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS-(3aalpha,6beta,6aalpha,9abeta,9balpha))-
- UNII-QE9HO4LN0U
- UNII-6XI048644B
- CHEMBL115843
- SCHEMBL3463663
- 6XI048644B
- Azuleno(4,5-b)furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-rel-
- AZULENO(4,5-B)FURAN-2,9-DIONE, 3,3A,4,5,6,6A,9A,9B-OCTAHYDRO-6,9A-DIMETHYL-3-METHYLENE-, (3AS,6S,6AR,9AR,9BR)-
- AMBROSIN [MI]
- 509-93-3
- (3aS,6S,6aR,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
- NCGC00179698-01
- CHEBI:2629
- NSC-85235
- QE9HO4LN0U
- 6,9a-Dimethyl-3-methylene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione #
- NCI60_041869
- SCHEMBL3463664
- DTXSID30871720
- MLS002701926
- Azuleno[4,5-b]furan-2,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, [3as-(3a.alpha.,6.beta.,6a.alpha.,9a.beta.,9b.alpha.)]-
- NSC85235
- SMR001565510
- IFXGCKRDLITNAU-UHFFFAOYSA-N
- Azuleno[4,9-dione, 3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, [3aS-(3a.alpha.,6.beta.,6a.alpha.,9a.beta.,9b.alpha.)]-
- {Azuleno[4,5-b]furan-2,9-dione,} 3,3a,4,5,6,6a,9a, 9b-octahydro-6,9a-dimethyl-3-methylene-, {[3aS-(3a.alpha.,6.beta.,} 6a.alpha.,9a.beta.,9b.alpha.)]-
- 6,9a-dimethyl-3-methylene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
- 10.alpha.H-Ambrosa-2, 6.beta.-hydroxy-4-oxo-, .gamma.-lactone
- 6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
- 6,9a-dimethyl-3-methylene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-quinone
- BDBM97029
- 6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
- 10.Alpha.H-Ambrosa-2,11(13)-dien-12-oic acid, 6.beta.-hydroxy-4-oxo-, .gamma.-lactone
- 6,9a-Dimethyl-3-methylene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
- CHEMBL1730820
- cid_257272
- MLSMR
-
- Inchi: InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6-8,10-11,13H,2,4-5H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1
- InChI-sleutel: IFXGCKRDLITNAU-JHSUYXJUSA-N
- LACHT: CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C2=C
Berekende eigenschappen
- Exacte massa: 246.12564
- Monoisotopische massa: 246.125594432g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 476
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 43.4Ų
- XLogP3: 2.6
Experimentele eigenschappen
- Smeltpunt: 146°
- PSA: 43.37
- LogboekP: 2.27550
- Specifieke rotatie: D22 -154.50° (c = 2 in alcohol)
Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)- Gerelateerde literatuur
-
James R. Woods,Huaping Mo,Andrew A. Bieberich,Tanja Alavanja,David A. Colby Med. Chem. Commun. 2013 4 27
-
Tushar R. Valkute,Eswar K. Aratikatla,Neha A. Gupta,S. Ganga,Manas K. Santra,Asish K. Bhattacharya RSC Adv. 2018 8 38289
-
3. A stereospecific approach to advanced precursors of the dictyol diterpenes using the alicyclic Claisen rearrangementMichael J. Begley,Andrew G. Cameron,David W. Knight J. Chem. Soc. Chem. Commun. 1984 827
-
4. A stereospecific synthesis of advanced precursors of the dictyol diterpenes using the alicyclic Claisen rearrangementMichael J. Begley,Andrew G. Cameron,David W. Knight J. Chem. Soc. Perkin Trans. 1 1986 1933
-
5. Index pages
509-93-3 (Azuleno[4,5-b]furan-2,9-dione,3,3a,4,5,6,6a,9a,9b-octahydro-6,9a-dimethyl-3-methylene-, (3aS,6S,6aR,9aR,9bR)-) Gerelateerde producten
- 1172-63-0(Jasmolin II)
- 16503-32-5(Brevilin A)
- 34532-68-8(Arnicolide D)
- 1804462-22-3(6-Bromo-3-cyano-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)
- 867301-42-6((4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone)
- 1044764-38-6((E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methyl-isoxazol-5-yl)acryloyl)piperidine-1-carboxylate)
- 1806754-84-6(Ethyl 2-methoxy-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate)
- 488-87-9(2,5-Dimethylresorcinol)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)
- 2150790-12-6(3-(2-bromo-5-methylphenoxy)propan-1-amine)
Aanbevolen leveranciers
Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
pengshengyue
Goudlid
CN Leverancier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie

Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk
